
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, commonly known as CEP, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CEP is a member of the family of α,β-unsaturated nitriles, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of CEP is not fully understood, but several studies have suggested that CEP may act by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. Inhibition of the proteasome can lead to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells. In addition, CEP has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
CEP has been shown to possess several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of the proteasome, and inhibition of NF-κB activity. In addition, CEP has been shown to possess antiviral and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of viral infections and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CEP in lab experiments is its potent anticancer activity, which makes it a valuable tool for investigating the mechanisms of apoptosis in cancer cells. In addition, CEP is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective compound for use in research. However, one of the limitations of using CEP in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on CEP, including the investigation of its potential applications in the treatment of viral infections and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of CEP and to identify its molecular targets. Finally, the development of new synthetic methods for CEP and its derivatives could lead to the discovery of novel compounds with improved biological activity and selectivity.
Synthesis Methods
CEP can be synthesized using a multistep process that involves the reaction of 4-hydroxy-3,5-dimethoxyphenylacetonitrile with ethyl cyanoacetate and sodium ethoxide to form a cyano-substituted enone intermediate. This intermediate is then reacted with methyl vinyl ketone in the presence of a base to form the final product, CEP.
Scientific Research Applications
CEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CEP has been investigated for its anticancer properties, and several studies have shown that CEP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. In addition, CEP has been shown to possess antiviral and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of viral infections and inflammatory diseases.
properties
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-20-5-4-17-15(19)11(9-16)6-10-7-12(21-2)14(18)13(8-10)22-3/h6-8,18H,4-5H2,1-3H3,(H,17,19)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOSHXXMEBUQFW-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

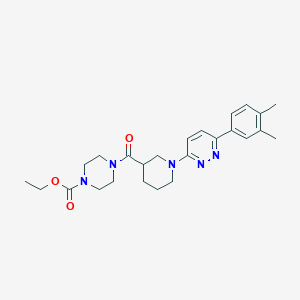
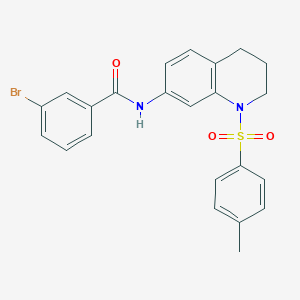
methanone](/img/structure/B2562378.png)
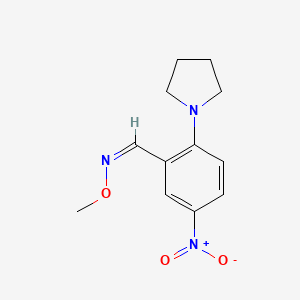
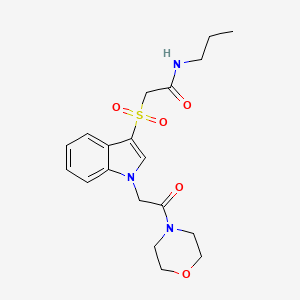
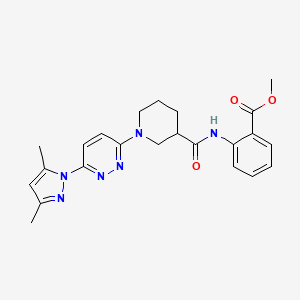
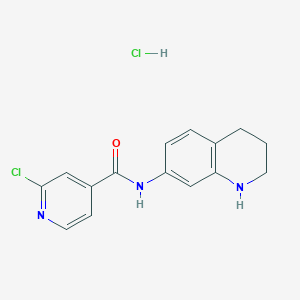


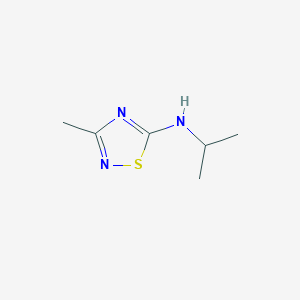
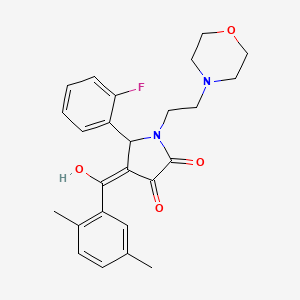


![Methyl 4-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2562397.png)